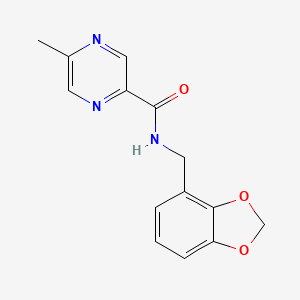![molecular formula C16H18N2OS B7530588 2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)
2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, it has been suggested that compound X inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells, viruses, and bacteria. This inhibition leads to the inhibition of cell growth and replication.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the replication of viruses and bacteria, and reduce inflammation. It has also been found to have antioxidant properties and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using compound X in lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the type of cells or organisms being studied.
Direcciones Futuras
There are several future directions for research on compound X. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. The development of new drugs based on compound X is also a promising avenue of research. Additionally, the potential use of compound X in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
In conclusion, compound X is a promising compound with potential applications in various research fields. Its synthesis method has been optimized, and its mechanism of action has been partially elucidated. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-5-amine with thioamide and dimethylacetamide. The reaction yields compound X as a white solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various research fields. It has been found to have anticancer, antiviral, and antibacterial properties. Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of viruses and bacteria. These properties make compound X a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-18(2)16(19)9-15-17-14(10-20-15)13-7-6-11-4-3-5-12(11)8-13/h6-8,10H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHUXVIWQNBFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=NC(=CS1)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


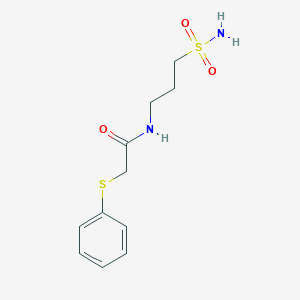
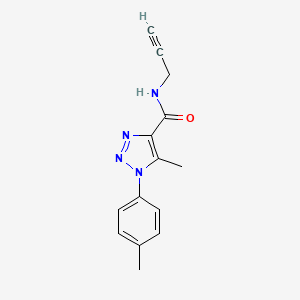

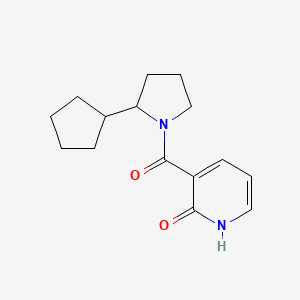
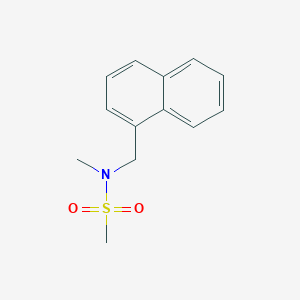
![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)

![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
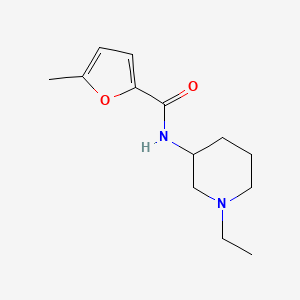
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
